1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione
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Overview
Description
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, hydroxy, and allyloxyethoxy groups. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-amino-4-hydroxyanthracene-9,10-dione, which is then subjected to etherification reactions to introduce the allyloxyethoxy group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxy group, followed by the addition of 2-(allyloxy)ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The allyloxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Allyloxy)ethoxy)ethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-(Methoxy-Ethoxy)-Ethoxy)-Ethanol
Uniqueness
Compared to similar compounds, 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione stands out due to its anthraquinone core, which imparts unique chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry .
Biological Activity
1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This compound's structure suggests possible interactions with biological macromolecules, leading to various pharmacological effects.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that anthraquinone derivatives, including this compound, may exert their biological effects through several mechanisms:
- DNA Binding : Anthraquinones are known to intercalate into DNA, disrupting replication and transcription processes. Studies have shown that compounds similar to 1-amino-4-hydroxyanthracene derivatives exhibit significant DNA-binding affinity, which correlates with their cytotoxicity against cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells. The alteration of mitochondrial function and calcium flux is also associated with their action .
Anticancer Properties
Numerous studies have explored the anticancer potential of anthraquinone derivatives. For instance:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it exhibits IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent activity .
Structure-Activity Relationship (SAR)
The effectiveness of anthraquinones often depends on specific structural features:
- Compounds with longer side chains or additional functional groups tend to show enhanced activity. For instance, those with methylene linkages between amide groups have been noted for superior DNA binding and cytotoxicity .
Case Studies
- In Vitro Studies : A comparative study on the cytotoxic effects of various anthraquinone derivatives highlighted that modifications in the side chains significantly affected their anticancer properties. The study found that derivatives with two methylene links exhibited higher potency compared to those with fewer or no such links .
- Mechanistic Insights : Another investigation focused on the role of ROS in mediating the apoptotic effects of anthraquinones. It was observed that treatment with these compounds led to increased ROS levels and subsequent mitochondrial dysfunction in cancer cells, confirming their potential as chemotherapeutic agents .
Additional Biological Activities
Beyond anticancer properties, anthraquinone derivatives have shown promise in other areas:
- Antimicrobial Activity : Some studies report that these compounds exhibit inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents .
- Immunomodulatory Effects : Certain anthraquinones have been noted for their ability to modulate immune responses, which could be beneficial in treating inflammatory diseases .
Properties
CAS No. |
89586-82-3 |
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Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(2-prop-2-enoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C19H17NO5/c1-2-7-24-8-9-25-14-10-13(21)15-16(17(14)20)19(23)12-6-4-3-5-11(12)18(15)22/h2-6,10,21H,1,7-9,20H2 |
InChI Key |
HGVDYWYCDYFSIU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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